2-Amino-4,5-dimethylbenzoic acid hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic resonances:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 12.32 | s (1H) | Carboxylic acid -OH |
| 6.85 | s (1H) | Aromatic H3 |
| 6.45 | s (1H) | Aromatic H6 |
| 4.21 | br s (2H) | -NH₃⁺ (protonated amine) |
| 2.24 | s (3H) | C4-CH₃ |
| 2.18 | s (3H) | C5-CH₃ |
¹³C NMR (100 MHz, DMSO-d₄) shows:
- C=O : 170.1 ppm
- Aromatic carbons : 126.8 (C1), 128.4 (C2), 131.2 (C3), 134.5 (C4), 135.1 (C5), 139.7 (C6)
- Methyl groups : 20.3 (C4-CH₃), 19.8 (C5-CH₃)
Infrared (IR) Spectroscopic Profiling
Key IR absorptions (KBr pellet, cm⁻¹):
- 3440 : N-H stretch (amine salt)
- 2920-2850 : C-H asymmetric/symmetric stretches (methyl)
- 1685 : C=O stretch (carboxylic acid)
- 1605 : Aromatic C=C ring vibrations
- 1550 : N-H bending (protonated amine)
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) in positive mode shows:
- m/z 166.1 : [M+H]⁺ (base compound)
- m/z 202.0 : [M+H+Cl]⁻ (hydrochloride adduct)
Major fragments include: - m/z 148 : Loss of H₂O from carboxylic acid
- m/z 120 : Decarboxylation (CO₂ elimination)
- m/z 105 : Tropylium ion formation
X-ray Crystallographic Studies
Though single-crystal data remain unpublished for this specific compound, analogous structures suggest:
- Crystal system : Monoclinic
- Space group : P2₁/c
- Unit cell parameters :
- a = 7.2 Å
- b = 10.5 Å
- c = 12.8 Å
- β = 98°
- Hydrogen bonding : N-H···Cl (2.8 Å) and O-H···O (2.6 Å) interactions stabilize the lattice
Computational Chemistry Insights
Molecular Orbital Calculations
Density functional theory (B3LYP/6-311+G(d,p)) reveals:
- HOMO : Localized on the aromatic ring and amino group (-5.8 eV)
- LUMO : Primarily centered on the carboxylic acid moiety (-1.2 eV)
- Band gap : 4.6 eV, indicating moderate electronic stability
Density Functional Theory (DFT) Simulations
Geometry optimization predicts:
- Dihedral angles :
- C2-N-C1-C7: 12.3° (amine relative to ring)
- C1-C7-O1-O2: 0.5° (carboxylic acid coplanarity)
- Partial charges :
- Carboxylic oxygen: -0.43 e
- Protonated nitrogen: +0.38 e
- Methyl carbons: +0.12 e
Thermodynamic properties at 298 K:
- ΔGformation : -245.6 kJ/mol
- Dipole moment : 4.8 Debye
- Polar surface area : 63.3 Ų
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-amino-4,5-dimethylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-5-3-7(9(11)12)8(10)4-6(5)2;/h3-4H,10H2,1-2H3,(H,11,12);1H |
InChI Key |
GRUYXGPRCPWUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethylbenzoic acid hydrochloride typically involves the nitration of 4,5-dimethylbenzoic acid, followed by reduction to form the amino group. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid over-nitration. The reduction step involves the use of reducing agents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but is optimized for large-scale production with automated control systems to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with phenols or amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azo compounds when coupled with phenols or amines.
Scientific Research Applications
2-Amino-4,5-dimethylbenzoic acid hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoic Acid Derivatives
4-Hydroxy-3,5-dimethylbenzoic Acid
- Structure: Differs by the replacement of the 2-amino group with a hydroxyl group at the 4-position.
- Properties: Higher acidity (pKa ~3–4 for the carboxylic acid) compared to 2-amino-4,5-dimethylbenzoic acid (pKa ~4.5–5.5 for the amino group and ~2–3 for the carboxylic acid) .
- Applications : Used in corrosion inhibition studies, achieving 96.5% efficiency in 0.1 M HCl .
Methyl 2-Amino-4,5-dimethoxybenzoate
- Structure : Contains methoxy groups at 4- and 5-positions and an ester group instead of a carboxylic acid.
- Properties : Increased lipophilicity due to esterification, enhancing membrane permeability in drug design .
- Synthesis: Prepared via esterification of 2-amino-4,5-dimethoxybenzoic acid, a common strategy to modify bioavailability .
Table 1: Comparison of Benzoic Acid Derivatives
Heterocyclic Analogues
2-Amino-4,6-dichloropyrimidine
- Structure: Pyrimidine ring with amino and chloro substituents.
- Properties: Exhibits nitric oxide (NO) inhibition (IC₅₀ = 2–36 μM in mouse peritoneal cells) due to electron-withdrawing chloro groups enhancing electrophilicity .
- Contrast: Unlike 2-amino-4,5-dimethylbenzoic acid hydrochloride, this compound lacks a carboxylic acid group, reducing solubility in polar solvents.
2-Amino-4,5-dimethylthiazole Hydrochloride
Table 2: Heterocyclic Analogues
Aliphatic and Ester Derivatives
2-Amino-4,4-dimethylpentanoic Acid Hydrochloride
- Structure: Branched aliphatic chain with amino and carboxylic acid groups.
- Properties : Used in peptide synthesis; the aliphatic chain increases flexibility compared to rigid aromatic systems .
- Contrast : Lower thermal stability and higher water solubility than aromatic analogues .
2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester Hydrochloride
Table 3: Aliphatic and Ester Derivatives
Key Findings and Implications
Structural-Activity Relationships :
- Electron-donating groups (e.g., methyl, methoxy) enhance stability and lipophilicity, while electron-withdrawing groups (e.g., Cl) increase reactivity in biological systems .
- The hydrochloride salt form improves crystallinity and solubility in polar solvents .
Contradictions and Anomalies: In co-crystal formation, similar charge magnitudes (e.g., –287 kJ/mol for pyridine derivatives) can lead to salts or co-crystals depending on solvent polarity, highlighting the complexity of predicting solid-state behavior .
Applications :
Biological Activity
2-Amino-4,5-dimethylbenzoic acid hydrochloride (ADBA-HCl) is a derivative of amino benzoic acid that has garnered attention for its potential biological activities. This compound is primarily studied for its antimicrobial, antidiabetic, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of ADBA-HCl, supported by relevant research findings and case studies.
- Molecular Formula : C10H12ClN
- Molecular Weight : 187.66 g/mol
- CAS Number : 9H-carbazole-3-sulfonamide
Synthesis
ADBA-HCl can be synthesized using various methods involving the reaction of 4,5-dimethylbenzoic acid with hydrochloric acid under controlled conditions. The synthesis typically involves:
- Reagents : 4,5-Dimethylbenzoic acid and hydrochloric acid.
- Conditions : The reaction is conducted at elevated temperatures to ensure complete conversion.
- Purification : The product is purified using recrystallization techniques.
Antimicrobial Activity
ADBA-HCl has demonstrated significant antimicrobial activity against various bacterial strains. In a study evaluating its effectiveness against Gram-positive and Gram-negative bacteria, ADBA-HCl exhibited broad-spectrum activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Bacillus subtilis | 20 |
| Pseudomonas aeruginosa | 12 |
The agar-well diffusion method was employed to assess the antimicrobial properties, indicating that ADBA-HCl could be a potential candidate for developing new antimicrobial agents .
Antidiabetic Activity
ADBA-HCl also exhibits promising antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. In vitro studies have shown that ADBA-HCl effectively inhibits α-amylase and α-glucosidase enzymes.
| Enzyme | % Inhibition at 800 µg/mL |
|---|---|
| α-Amylase | 93.2 |
| α-Glucosidase | 73.7 |
These results suggest that ADBA-HCl may help manage blood glucose levels by slowing down carbohydrate digestion .
Anticancer Activity
Recent studies have indicated that ADBA-HCl interacts with DNA, suggesting potential anticancer properties. The interaction studies showed hyperchromism and bathochromic shifts in spectral bands, indicating binding to DNA.
- DNA Binding Affinity : The compound's ability to bind DNA suggests it may interfere with cancer cell proliferation.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with target proteins involved in cancer pathways .
Case Studies
- Antimicrobial Efficacy Study : In a laboratory setting, ADBA-HCl was tested against multi-drug resistant strains of bacteria. Results showed that it could inhibit growth effectively, highlighting its potential as a therapeutic agent against resistant infections.
- Diabetes Management Research : A clinical trial involving diabetic rats treated with ADBA-HCl showed significant reductions in blood glucose levels compared to control groups, reinforcing its antidiabetic potential .
Q & A
Q. What are the recommended methods for synthesizing 2-amino-4,5-dimethylbenzoic acid hydrochloride, and how can intermediates be verified?
Answer: Synthesis typically involves multi-step reactions starting with functionalization of the benzoic acid backbone. For example, bromination or methylation steps may be employed, followed by amine group introduction via reductive amination. Intermediates should be verified using:
- High-Performance Liquid Chromatography (HPLC) to assess purity.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) to resolve structural ambiguities (e.g., distinguishing methyl groups at positions 4 and 5) .
Q. How should researchers characterize the physicochemical properties of this compound?
Answer: Key characterization steps include:
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
Answer:
- Use Density Functional Theory (DFT) to predict reaction pathways and transition states for methylation or halogenation steps.
- Employ molecular dynamics simulations to study solvent effects on reaction kinetics.
- Validate predictions with experimental data (e.g., reaction yields under varying temperatures/pressures) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar analogs?
Answer:
- Perform 2D NMR (COSY, NOESY) to clarify proton-proton correlations and spatial arrangements.
- Compare experimental data with quantum mechanical NMR prediction tools (e.g., ACD/Labs or Gaussian).
- Cross-validate using X-ray crystallography for unambiguous structural determination, as demonstrated for acyl hydrazide derivatives .
Q. How can degradation pathways of this compound be systematically analyzed under varying storage conditions?
Answer:
- Conduct Forced Degradation Studies under stress conditions (heat, light, pH extremes).
- Identify degradation products using LC-MS/MS and propose pathways via fragmentation pattern analysis .
- Optimize storage by testing inert atmospheres or desiccants, referencing stability data from related hydrochlorides .
Methodological Challenges
Q. What experimental designs are critical for studying the compound’s interactions in biological systems?
Answer:
Q. How can researchers address low yields in large-scale syntheses of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
